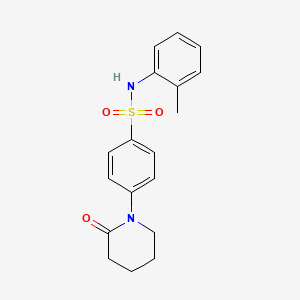![molecular formula C18H22Cl2NO4P B5179844 diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate](/img/structure/B5179844.png)
diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate, commonly known as DADMe-ImmH, is a potent inhibitor of adenosine kinase (ADK), an enzyme that plays a crucial role in regulating the levels of the purine nucleoside adenosine in the brain. ADK is responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), which is subsequently metabolized to inosine. DADMe-ImmH has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and depression.
作用機序
DADMe-ImmH exerts its pharmacological effects by inhibiting diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate, which leads to an increase in the levels of adenosine in the brain. Adenosine is an endogenous neuromodulator that plays a crucial role in regulating various physiological processes, including sleep, pain, and inflammation. Adenosine also has neuroprotective properties and has been shown to be effective in reducing neuronal damage caused by ischemia and other forms of brain injury.
Biochemical and Physiological Effects:
DADMe-ImmH has been shown to have various biochemical and physiological effects, including an increase in the levels of adenosine in the brain, a reduction in seizure activity, and an improvement in cognitive function. DADMe-ImmH has also been shown to have neuroprotective properties and has been effective in reducing neuronal damage caused by ischemia and other forms of brain injury.
実験室実験の利点と制限
One of the main advantages of using DADMe-ImmH in lab experiments is its potent and selective inhibition of diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate, which allows for the specific modulation of adenosine levels in the brain. However, one of the limitations of DADMe-ImmH is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on DADMe-ImmH, including:
1. Further studies on the efficacy of DADMe-ImmH in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and depression.
2. Development of new formulations of DADMe-ImmH with improved solubility and bioavailability.
3. Investigation of the potential use of DADMe-ImmH in combination with other drugs for the treatment of neurological disorders.
4. Studies on the long-term effects of DADMe-ImmH on brain function and neurodegenerative diseases.
5. Investigation of the potential use of DADMe-ImmH in the treatment of non-neurological disorders, such as cancer and inflammation.
合成法
The synthesis of DADMe-ImmH involves a multi-step process, starting with the reaction of 3,5-dichloro-2-methoxyaniline with diethyl phosphite to form diethyl (3,5-dichloro-2-methoxyphenyl)phosphonate. This intermediate is then reacted with benzyl bromide to yield diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate. Finally, the benzyl protecting group is removed using palladium on carbon (Pd/C) to obtain DADMe-ImmH.
科学的研究の応用
DADMe-ImmH has been extensively studied for its potential therapeutic applications in various neurological disorders. In a study conducted by Boison et al., DADMe-ImmH was shown to be effective in reducing seizure activity in a mouse model of epilepsy. The study also demonstrated that DADMe-ImmH increased the levels of adenosine in the brain, which is known to have anticonvulsant properties.
特性
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2NO4P/c1-4-24-26(22,25-5-2)18(21-14-9-7-6-8-10-14)15-11-13(19)12-16(20)17(15)23-3/h6-12,18,21H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBPPCGIEJYNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=C(C(=CC(=C1)Cl)Cl)OC)NC2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5179771.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179779.png)
![2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol](/img/structure/B5179781.png)

![3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5179792.png)
![6-amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5179799.png)
![ethyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5179808.png)
![5-chloro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179810.png)

![2-(8-ethyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179823.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5179834.png)
![2-[1-adamantyl(methyl)amino]ethanol](/img/structure/B5179842.png)
![1-(ethylsulfonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5179843.png)
